2-Oxetanone, 4-methyl-3-methylene-
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Overview
Description
2-Oxetanone, 4-methyl-3-methylene- is a chemical compound with the molecular formula C5H6O2. It is also known by other names such as 4-Methylene-2-oxetanone and 3-Butenoic acid, 3-hydroxy-, β-lactone. This compound is characterized by its four-membered oxetane ring, which is a strained cyclic ether. The presence of the methylene group at the 4-position and the methyl group at the 3-position makes it a unique derivative of oxetanone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-methyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-butenoic acid with a dehydrating agent can lead to the formation of the oxetane ring. Another method involves the use of ketene dimerization, where diketene reacts with suitable nucleophiles to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-Oxetanone, 4-methyl-3-methylene- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in industrial production include dehydrating agents, catalysts, and solvents that facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 4-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The methylene and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Oxetanone, 4-methyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 4-methyl-3-methylene- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diketene: Another oxetane derivative with similar reactivity.
3-Butenoic acid, 3-hydroxy-, β-lactone: A closely related compound with a similar structure.
Uniqueness
2-Oxetanone, 4-methyl-3-methylene- is unique due to the presence of both a methylene and a methyl group, which confer distinct reactivity and properties compared to other oxetane derivatives. Its strained ring structure also makes it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
117203-16-4 |
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Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
4-methyl-3-methylideneoxetan-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h4H,1H2,2H3 |
InChI Key |
ABPAZYHRDOVNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C(=O)O1 |
Origin of Product |
United States |
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